(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is a synthetic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The amino acid moiety is then attached to the pyrazole ring through a series of reactions. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties can improve the efficacy and safety of these products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid
- (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
- (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]pentanoic acid
Uniqueness
What sets (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride apart from similar compounds is its specific combination of the trifluoromethyl group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2451059-49-5 |
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Molecular Formula |
C7H9ClF3N3O2 |
Molecular Weight |
259.6 |
Purity |
95 |
Origin of Product |
United States |
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